Bruceantarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bruceantarin is a potent antineoplastic agent . It is utilized in leukemia and breast cancer research . In vitro, this compound exhibits potent antineoplastic activity against MCF-7 and MDA-MB-231 cells .

Synthesis Analysis

The synthesis of this compound is a complex process that requires advanced chemical techniques . The compound is a customized synthesis product .

Molecular Structure Analysis

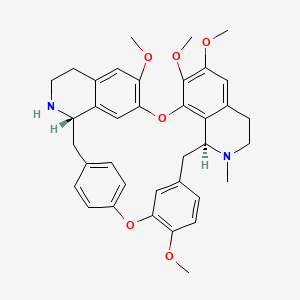

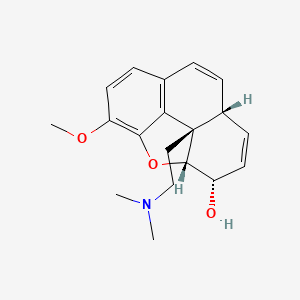

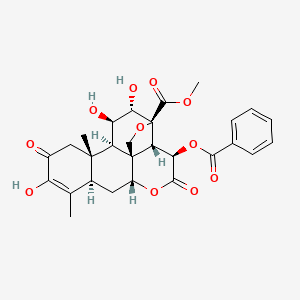

The molecular structure of this compound is complex and detailed analysis would require advanced tools such as molecular docking . The molecular weight of this compound is 542.53 and its formula is C28H30O11 .

科学的研究の応用

Cytotoxic Properties

Bruceantin, isolated from Brucea antidysenterica, has demonstrated notable cytotoxic properties against various cancer cells, including leukemia, lymphoma, and myeloma. Studies have shown its ability to induce cell differentiation and apoptosis in cancer cells, particularly in leukemia, lymphoma, and myeloma cell lines. This effect involves down-regulating c-MYC and triggering the caspase and mitochondrial pathways. In vivo experiments using human-SCID xenografts revealed that bruceantin could induce tumor regression in both early and advanced stages without significant toxicity. This suggests its potential as a therapeutic agent against hematological malignancies (Cuendet & Pezzuto, 2004).

Role in Cancer Treatment

Brucea javanica, from which bruceantin is derived, is used in traditional Chinese medicine for treating various cancers. Research has highlighted its efficacy, especially in combination with conventional cancer treatments. The primary components responsible for its antitumor effects are identified as tetracyclic triterpene quassinoids. This herb has been specifically noted for its use in lung and gastrointestinal cancer treatments. However, the poor water solubility and bioavailability of its active components necessitate the development of nanoparticulate delivery systems to enhance its clinical application (Chen et al., 2013).

Apoptotic Effects

Studies have also examined the apoptotic effects of compounds like Brucein D, derived from Brucea javanica, on cancer cells. One notable study demonstrated that Brucein D inhibits hepatocellular carcinoma cell growth by inducing apoptosis and modulating microRNA expression, specifically miR-95. This suggests a pathway for its anticancer activity, highlighting the importance of miRNA modulation in its therapeutic effects (Xiao et al., 2014).

Protein Synthesis Inhibition

The antitumor compound bruceantin has been found to irreversibly inhibit protein synthesis in various cell types, including HeLa cells and rabbit reticulocytes. It primarily inhibits the initiation of protein synthesis, with higher concentrations affecting peptide chain elongation. This mode of action correlates with its antitumor activity in experimental animals and underlines the importance of its structure in its efficacy (Liao, Kupchan, & Horwitz, 1976).

Brucea javanica in Traditional Medicine

The fruit of Brucea javanica, containing compounds like bruceantin, has been traditionally used for treating ailments like amebic dysentery and malaria. It has also shown efficacy against various cancer types, including pancreatic and colorectal cancers, by inducing apoptosis through both extrinsic and intrinsic pathways. This highlights the potential of Brucea javanica and its derivatives in cancer therapy (Bagheri et al., 2018).

特性

CAS番号 |

41451-76-7 |

|---|---|

分子式 |

C28H30O11 |

分子量 |

542.5 g/mol |

IUPAC名 |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-benzoyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C28H30O11/c1-12-14-9-16-27-11-37-28(25(35)36-3,22(32)18(31)20(27)26(14,2)10-15(29)17(12)30)21(27)19(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-8,14,16,18-22,30-32H,9-11H2,1-3H3/t14-,16+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1 |

InChIキー |

TUKVWIYSWDDKKX-QQHLYMAWSA-N |

異性体SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |

SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |

正規SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |

その他のCAS番号 |

41451-76-7 |

同義語 |

bruceantarin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)